methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Description
This complex molecule is a glycosylated polyketide derivative featuring multiple structural motifs:
- Core structure: Two 4H-pyran rings substituted with ethylidene groups (C=CH₂) and methoxycarbonyl esters.
- Glycosylation: Two β-D-glucopyranose (oxan-2-yl) units attached via ether linkages, contributing to hydrophilicity .
- Functional groups: A hydroxyphenylethoxy side chain, acetyloxy bridges, and esterified carboxylic acids.
The compound’s molecular weight exceeds 1,000 Da, inferred from its structural complexity and similarity to glycosylated derivatives in and . Its solubility is likely polar-solvent-dependent due to hydroxyl-rich glucopyranose units, though exact data are unavailable in the provided evidence.
Properties
IUPAC Name |
methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-46-39(60)36(57)33(54)28(15-49)70-46)13-31(52)67-19-30-35(56)38(59)41(48(72-30)66-12-11-20-7-9-21(51)10-8-20)73-32(53)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-47-40(61)37(58)34(55)29(16-50)71-47/h5-10,17-18,24-25,28-30,33-41,44-51,54-61H,11-16,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZDFMOKBMJUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds through a series of condensation, esterification, and glycosylation reactions. These intermediates are then subjected to further reactions, such as acetylation and methoxycarbonylation, to achieve the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects. In industry, this compound could be utilized in the development of novel materials or as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)
Biological Activity
Methyl 5-Ethylidene-4-[2-[[5-[2-[(3-Ethylidene-5-Methoxycarbonyl-2-[3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy-4H-Pyran-4-Yl]Acetyl]Oxy-3,4-Dihydroxy-6-[2-(4-Hydroxyphenyl)Ethoxy]Oxan-2-Yl]Methoxy]-2-Oxoethyl]-6-[3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy-4H-Pyran-3-Carboxylate is a complex organic compound with potential biological applications. Its intricate structure suggests diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and methoxy groups enhances its solubility and reactivity. The molecular formula is , indicating a large and complex molecule that may interact with various biological targets.
Antimicrobial Activity
Research indicates that similar compounds with complex structures exhibit significant antimicrobial properties. For instance, compounds containing pyran and oxan moieties have been shown to disrupt bacterial cell walls or inhibit essential enzymes in microbial metabolism.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Antioxidant Activity
The antioxidant capacity of methyl 5-Ethylidene compounds has been explored in various studies. The presence of multiple hydroxyl groups suggests a potential for scavenging free radicals, thereby protecting cells from oxidative stress.
Case Study: Antioxidant Effects in Cell Cultures
In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The reduction in reactive oxygen species (ROS) was quantified using fluorescence assays.
Anticancer Activity
Emerging research highlights the potential anticancer properties of this compound. Similar structures have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways.
Table 2: Anticancer Activity Observations
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Inhibition of cell proliferation |
| A549 | 25 | Disruption of mitochondrial function |
The exact mechanism by which methyl 5-Ethylidene exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. For example, it may inhibit key enzymes in the glycolytic pathway or modulate signaling pathways related to inflammation and cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences:
Glycosylation vs. Simplicity: The target compound’s dual glucopyranose units contrast with Analog 1’s single unit and Analog 3’s lack of glycosylation. This impacts solubility and membrane permeability . Analog 2 () shares dual glycosylation but lacks ethylidene groups, reducing conformational flexibility compared to the target.
Ethylidene vs.
Hydroxyphenylethoxy Side Chain :
- Unique to the target compound, this group may confer antioxidant or receptor-binding properties absent in analogs .
Research Findings and Functional Implications
Synthetic Challenges :
- The target’s glycosylation and stereochemical complexity mirror difficulties reported in synthesizing Analog 2 (), requiring multi-step enzymatic or chemical glycosylation .
- Analog 3 () was synthesized via shorter pathways (e.g., alkylation of α-pyrone), highlighting the target’s synthetic intricacy .
Spectroscopic Characterization: NMR data for Analog 3 () and Analog 1 () emphasize the utility of 2D-NMR in resolving overlapping signals from glucopyranose and ethylidene groups, a method applicable to the target .
Potential Applications: Glycosylated compounds in and exhibit enzyme-binding capabilities, suggesting the target may interact with carbohydrate-processing proteins . The hydroxyphenylethoxy group (similar to tyrosine derivatives) hints at antioxidant or anti-inflammatory activity, though empirical validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
